molecular formula C10H14N2O3 B1395016 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid CAS No. 1220035-56-2

2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid

Cat. No. B1395016
CAS RN: 1220035-56-2
M. Wt: 210.23 g/mol
InChI Key: HTWIEHSFVPLZEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid (HDAI) is an organic compound belonging to the family of isonicotinic acids. HDAI is a derivative of isonicotinic acid, which is a naturally occurring compound found in the human body. HDAI is a versatile compound that has been used in a variety of scientific research applications.

Scientific Research Applications

Synthesis and Chemical Properties

Isonicotinic acid and its derivatives, including 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid, have been extensively studied for their synthesis and chemical properties. For instance, studies have investigated the synthesis of various isonicotinic acid hydrazides substituted in the pyridine ring by functional groups such as hydroxy, chlorine, alkoxy, and amino (Isler et al., 1955). Another study focused on the synthesis of amino acid derivatives of isonicotinic acid hydrazide, revealing the biological significance of the optical configuration of amino acids in these derivatives (Winterstein et al., 1956).

Biological Applications

The biological applications of isonicotinic acid derivatives have been explored in various studies. For example, the preparation of hyaluronic acid-based hydroxamates and conjugates with biologically active amines and hydrazides, including isonicotinic hydrazides, has been examined for their potential as matrix metalloproteinase-2 inhibitors (Ponedel’kina et al., 2016). This demonstrates the potential of isonicotinic acid derivatives in pharmaceutical applications.

Chemical Reactivity and Coordination

The reactivity of isonicotinic acid in forming coordination complexes and its interaction with metals has been a subject of interest. For instance, a study reported the synthesis, crystal structure, and fluorescence property of a new silver(I) coordination dimer with isonicotinic acid, highlighting its potential in fluorescence probing and metal-organic coordination networks (Yuan & Liu, 2005).

properties

IUPAC Name

2-[(1-hydroxy-2-methylpropan-2-yl)amino]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-10(2,6-13)12-8-5-7(9(14)15)3-4-11-8/h3-5,13H,6H2,1-2H3,(H,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWIEHSFVPLZEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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